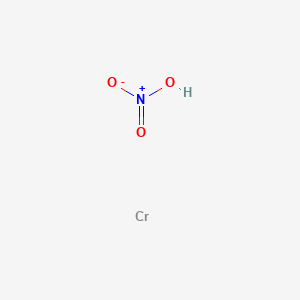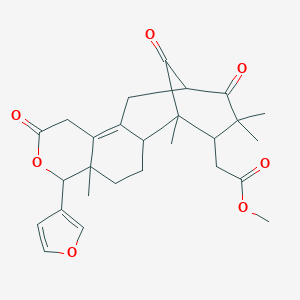
Nitric acid, chromium salt
Descripción general
Descripción
Nitric acid, chromium salt, also known as Chromium(III) nitrate, is a compound used in various applications. It forms green crystals and is very soluble in water . It is used in the manufacture of alkali metal-free catalysts and in preservation . It is also used in the preparation of chrome catalysts, in textile printing operations, and as a corrosion inhibitor .
Molecular Structure Analysis
The molecular structure of Nitric acid, chromium salt involves complex interactions between the chromium ions and nitrate ions. The exact structure can vary depending on the specific conditions and the presence of other ions or molecules .
Chemical Reactions Analysis
Chromium(III) forms a steel green hydroxide which dissolves in excess strong base to give a deeply green colored solution of the hydroxy complex . Treating this complex with 3% hydrogen peroxide gives the yellow solution of the chromate ion, which upon acidification with dilute nitric acid gives the orange color of dichromate .
Physical And Chemical Properties Analysis
Nitric acid is a colorless liquid but can acquire a yellow cast over time due to decomposition into oxides of nitrogen . It is highly corrosive and has a density of 1.51 g/cm³ . It has a melting point of -42 °C and a boiling point of 83 °C . It is miscible in water .
Aplicaciones Científicas De Investigación
Chromium(III) ions, created by the reduction of Cr(VI) or by the direct addition of Cr(III) from solution, can coordinate with nitric oxide as the [CrIII(NO)2]3+ complex. This complex is active in the polymerization of ethylene, a process relevant to industrial catalysis (Beck & Lunsford, 1981).
Nitric acid-modified adsorbents like carbon nanotubes (CNTs) and activated carbon (AC) have shown significant efficiency in removing hexavalent chromium (Cr(VI)) from aqueous solutions, which is crucial for water treatment and pollution control (Ihsanullah et al., 2016).
The use of boiling nitric-perchloric acid in extracting chromium from aquatic sediments has demonstrated that the amount of chromium extracted depends on the heating duration. This finding is vital for environmental analysis and monitoring of chromium levels (Scott, 1978).
Chromium speciation in environmental and biological matrices can be achieved by using sodium carbonate-sodium hydroxide solutions for extracting hexavalent chromium, while total chromium determination involves nitric acid-hydrogen peroxide digestion. This differentiation is crucial for understanding chromium's nutritional benefits and toxicological hazards (Katz, 1991).
Chromium (III) oxide has been extensively used as a coating material for corrosion resistance, and its fabrication via electrophoretic deposition (EPD) in a mixture containing nitric acid has been explored. This application is significant for developing anticorrosive and wear-resistant coatings (Zhang et al., 2014).
Chromium and nickel mobilization from contaminated soil using biodegradable chelants, including citric acid, has been investigated, highlighting the environmental remediation of metal-contaminated sites (Jean, Bordas, & Bollinger, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
There is ongoing research into the properties and applications of Nitric acid, chromium salt. For example, a study detailed how direct acid leaching can be used to extract high-grade chromite from low-grade chromite ore for utilization in the steel industry . Another study investigated the effect of metallic ion species on nitric acid corrosion of stainless steel .
Propiedades
IUPAC Name |
chromium;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.HNO3/c;2-1(3)4/h;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOIEZBSUVRDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrHNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13548-38-4 (unspecified chromium(3+) salt), 7789-02-8 (unspecified chromium(3+) salt nonahydrate) | |
| Record name | Chromium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00905905 | |
| Record name | Nitric acid--chromium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.009 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitric acid, chromium salt | |
CAS RN |
10103-47-6 | |
| Record name | Chromium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10103-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid--chromium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)
![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)



![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)






![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)